molecular formula C6H2F4IN B2489276 2,3,5,6-TETRAFLUORO-4-IODOANILINE CAS No. 1991-43-1

2,3,5,6-TETRAFLUORO-4-IODOANILINE

Cat. No.: B2489276
CAS No.: 1991-43-1
M. Wt: 290.987
InChI Key: HZVULQPRWQVUGO-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-iodoaniline is a halogenated aniline derivative with the molecular formula C6H2F4IN. This compound is characterized by the presence of four fluorine atoms and one iodine atom attached to the benzene ring, making it a highly fluorinated aromatic amine. It is commonly used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method includes the reaction of 2,3,5,6-tetrafluoroaniline with iodine in the presence of an oxidizing agent such as sodium nitrite or potassium iodate. The reaction is usually carried out in an acidic medium to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluoro-4-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-iodoaniline is primarily based on its ability to participate in halogen and hydrogen bonding interactions. The iodine atom can act as a halogen bond donor, while the amine group can participate in hydrogen bonding. These interactions are crucial in the formation of supramolecular structures and in mediating the compound’s reactivity in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 2,3,5,6-Tetrafluoro-4-iodoaniline is unique due to its specific halogenation pattern and the presence of both fluorine and iodine atoms. This combination imparts distinct reactivity and bonding properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVULQPRWQVUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)I)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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